2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

描述

准备方法

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane was first synthesized in 1889 by Baumann and Fromm . The primary synthetic route involves the reaction of hydrogen sulfide with acetone in the presence of an acidified zinc chloride catalyst at 25°C . This reaction yields a product that is 60-70% trithioacetone, along with 30-40% of 2,2-propanedithiol and small amounts of other impurities . Another method involves the pyrolysis of allyl isopropyl sulfide .

化学反应分析

Thermal Decomposition (Pyrolysis)

Trithioacetone decomposes under high-temperature, low-pressure conditions to yield thioacetone (propane-2-thione), a highly unstable monomer. Key parameters for this reaction include:

-

Temperature : 500–650°C

-

Pressure : 5–20 mm Hg

The reaction mechanism likely involves cleavage of sulfur-carbon bonds in the six-membered ring, releasing methyl groups and regenerating the monomeric thioacetone. This process is critical for studying transient sulfur-containing intermediates .

Substitution Reactions

The sulfur atoms in trithioacetone participate in nucleophilic substitution reactions. For example:

-

Chlorination : In the presence of water and chlorine gas, trithioacetone analogs undergo substitution to form chloromethyl sulfonyl chloride derivatives .

-

Alkylation : Deprotonation with organolithium reagents (e.g., RLi) enables alkylation at sulfur sites, modifying the ring structure .

Oxidation and Reduction

Limited direct studies exist, but sulfur’s redox-active nature suggests potential pathways:

-

Oxidation : Likely forms sulfoxides or sulfones under strong oxidizing agents.

-

Reduction : Possible cleavage of sulfur-sulfur bonds with reducing agents like LiAlH₄.

Comparative Analysis with Analogous Compounds

The reactivity of trithioacetone diverges significantly from structurally similar compounds:

| Compound | Structure | Stability | Key Reactivity |

|---|---|---|---|

| Trithioacetone | C₉H₁₈S₃ (S–C ring) | High | Pyrolysis to thioacetone, substitution |

| Triacetone Triperoxide | C₉H₁₈O₆ (O–O–C ring) | Low¹ | Explosive decomposition |

| 1,3,5-Trithiane | (CH₂S)₃ | Moderate | Deprotonation, alkylation |

| Hexamethylcyclotrisiloxane | [–Si(CH₃)₂–O–]₃ | High | Hydrolysis to silicones |

¹TATP’s instability contrasts with trithioacetone’s thermal resilience .

科学研究应用

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.

Biology and Medicine:

Industry: This compound is found in some flavoring agents and is used in the fragrance industry.

作用机制

The mechanism of action of trithioacetone is not extensively documented. its effects are likely related to the presence of sulfur atoms, which can participate in various chemical reactions. The molecular targets and pathways involved are not well-defined in the literature.

相似化合物的比较

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane can be compared with several similar compounds:

Thioacetone: The monomer of trithioacetone, thioacetone (propane-2-thione), is highly unstable and has an extremely potent, unpleasant odor.

Hexamethylcyclotrisiloxane: An analog with a silicon-oxygen ring instead of a carbon-sulfur one.

Hexamethylcyclotrisilazane: An analog with a silicon-nitrogen ring.

2,2,4,4,6,6-hexamethyl-1,3,5-triselena-2,4,6-tristannacyclohexane: An analog with a tin-selenium ring.

This compound’s stability and unique sulfur-containing structure make it distinct from these similar compounds.

生物活性

Chemical Identity and Structure

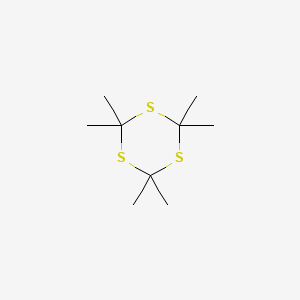

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane, commonly known as trithioacetone, has the molecular formula . This compound features a six-membered ring composed of alternating carbon and sulfur atoms, with two methyl groups attached to each carbon atom. It is a stable cyclic trimer of thioacetone and is primarily utilized in various chemical and biological applications.

Synthesis

Trithioacetone was first synthesized in 1889 through the reaction of hydrogen sulfide with acetone in the presence of an acidified zinc chloride catalyst. The reaction yields a mixture that predominantly contains trithioacetone along with minor amounts of other sulfur-containing compounds .

Trithioacetone exhibits significant biological activity through its interactions with various biomolecules. It has been shown to interact with enzymes such as cytochrome P450, which is crucial for drug metabolism. The binding of trithioacetone to the active site of cytochrome P450 can lead to either inhibition or activation of its enzymatic activity. This interaction highlights its potential role in pharmacological applications.

Cellular Effects

Research indicates that trithioacetone can modulate several cellular processes:

- Cell Signaling : Trithioacetone influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.

- Gene Expression : It can alter gene expression by interacting with transcription factors and regulatory proteins, impacting the expression levels of specific genes.

- Metabolic Processes : Trithioacetone has been observed to affect cellular metabolism by influencing pathways related to energy production and substrate utilization.

Toxicity and Safety

The toxicity profile of trithioacetone has been evaluated in animal studies. The oral LD50 (lethal dose for 50% of the population) in mice is reported to be approximately 2.4 g/kg, indicating moderate toxicity . This information is vital for assessing safety in potential applications.

Case Studies

- Enzyme Interaction Studies : A study investigating the interaction between trithioacetone and cytochrome P450 demonstrated that trithioacetone could inhibit the enzyme's activity at certain concentrations, suggesting its potential use as a modulator in drug metabolism.

- Cellular Response Analysis : In vitro experiments have shown that trithioacetone can induce changes in gene expression profiles in various cell lines. For example, it was found to upregulate genes involved in oxidative stress response while downregulating pro-inflammatory cytokines.

Applications in Industry

Trithioacetone finds applications beyond biological research:

- Flavoring Agents : It is used in food flavoring due to its pleasant aroma.

- Fragrance Industry : Its unique chemical structure makes it valuable in the formulation of fragrances .

Chemical Reactions

Trithioacetone undergoes several chemical reactions:

Summary Table of Biological Activity

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 activity; potential inhibitor or activator |

| Cellular Signaling | Influences MAPK pathway; affects cell growth and differentiation |

| Gene Expression | Alters expression levels; interacts with transcription factors |

| Metabolic Effects | Impacts energy production and substrate utilization |

| Toxicity | Oral LD50 in mice: 2.4 g/kg; moderate toxicity |

属性

IUPAC Name |

2,2,4,4,6,6-hexamethyl-1,3,5-trithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18S3/c1-7(2)10-8(3,4)12-9(5,6)11-7/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNWHQAWKFYFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(SC(SC(S1)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047723 | |

| Record name | Trithioacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

105.00 to 107.00 °C. @ 10.00 mm Hg | |

| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in oils | |

| Record name | Trithioacetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.062-1.068 | |

| Record name | Trithioacetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

828-26-2 | |

| Record name | Trithioacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trithioacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trithioacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITHIOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0ME5B2ZWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21.8 °C | |

| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural difference between trithioacetone (TtATP) and its explosive counterpart triacetone triperoxide (TATP)?

A1: Trithioacetone (TtATP) differs from triacetone triperoxide (TATP) in the linking atoms within the cyclic structure. While TATP contains –C–O–O–C– linkages, TtATP replaces the oxygen atoms with sulfur, resulting in –C–S–O–C– linkages. [] This seemingly small alteration in structure leads to significant differences in their properties, particularly regarding stability and decomposition energy.

Q2: How does the hypothetical decomposition of trithioacetone (TtATP) differ from that of triacetone triperoxide (TATP)?

A2: Density functional calculations predict a significant difference in the decomposition behavior of TtATP compared to TATP. While TATP decomposition into acetone and dioxygen is calculated to be exoergic (releasing energy), the hypothetical decomposition of TtATP into thioacetone and dioxygen is calculated to be significantly endoergic. [] This means that TtATP decomposition would require a net input of energy, suggesting a higher level of stability compared to TATP.

Q3: What insights can be gained from the study of hexahydro-1,3,5-trimethyl-1,3,5-triazine regarding the conformational behavior of trithioacetone (hexamethyl-1,3,5-trithiane)?

A3: While the provided research doesn't directly investigate trithioacetone's conformational behavior, it examines a closely related compound, hexahydro-1,3,5-trimethyl-1,3,5-triazine. [] This study reveals that the molecule undergoes conformational isomerization through ring inversion, potentially synchronized with nitrogen inversions. Although the specific details might differ for trithioacetone, this research suggests that conformational flexibility and ring inversion could be relevant factors in its behavior and properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。